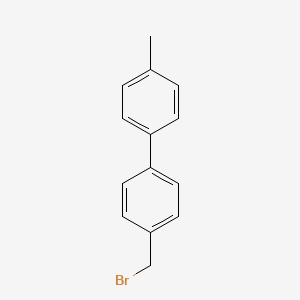

1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-

Description

BenchChem offers high-quality 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEBYCQCJMBAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513535 | |

| Record name | 4-(Bromomethyl)-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-93-0 | |

| Record name | 4-(Bromomethyl)-4′-methyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79757-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sequential Functionalization of the Benzylic Bromide and Methyl Group:

One strategy involves the initial derivatization of the highly reactive benzylic bromide moiety through the alkylation reactions described in the previous section. This would yield a series of mono-functionalized biphenyls. Subsequently, the methyl group on the other phenyl ring can be targeted for further transformation. For example, the methyl group can be oxidized to a carboxylic acid, an aldehyde, or another benzylic bromide under specific conditions. This second-stage functionalization would lead to a diverse array of di-functionalized biphenyls.

The following table outlines a potential divergent synthetic route starting from 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-.

| Step | Reaction | Reagent/Conditions | Intermediate/Product |

| 1 | N-Alkylation | R¹R²NH, Base | 4-(Aminomethyl)-4'-methyl-1,1'-biphenyl |

| 2a | Oxidation of Methyl Group to Carboxylic Acid | KMnO₄, heat | 4'-(Aminomethyl)-[1,1'-biphenyl]-4-carboxylic acid |

| 2b | Benzylic Bromination of Methyl Group | NBS, Radical Initiator | 4-(Aminomethyl)-4'-(bromomethyl)-1,1'-biphenyl |

Orthogonal Protection and Deprotection Strategies:

In a more controlled approach, one of the functional groups could be protected while the other is being modified. For instance, if the desired transformation of the methyl group is incompatible with the benzylic bromide, the latter could be converted to a more stable functional group (e.g., an alcohol or an ether) which can be later reverted to a reactive handle if needed. This orthogonal strategy allows for a greater degree of control and expands the range of possible transformations.

Functionalization of the Biphenyl Core:

In addition to the benzylic positions, the aromatic rings of the biphenyl (B1667301) scaffold can also be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing substituents would govern the position of the new functional groups. By carefully choosing the reaction conditions and reagents, it is possible to introduce additional functional groups onto the biphenyl core, further diversifying the resulting molecular library.

The successful implementation of these divergent strategies would allow for the efficient generation of a wide range of multi-functionalized biphenyl compounds from a single, readily accessible starting material, underscoring the synthetic utility of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-.

Advanced Spectroscopic and Structural Characterization in Biphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidation of Proton Environments

Specific, experimentally verified ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicity for 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-, are not available in the reviewed literature. Hypothetically, a ¹H NMR spectrum would provide distinct signals corresponding to the aromatic protons on both phenyl rings, the benzylic protons of the bromomethyl group, and the protons of the methyl group. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal adjacent proton relationships, confirming the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Published, peer-reviewed ¹³C NMR data for 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- could not be located. This analytical technique is instrumental in defining the carbon framework of a molecule. A spectrum would be expected to show unique resonances for each carbon atom in the biphenyl (B1667301) structure, including the carbons of the bromomethyl and methyl substituents, the substituted and unsubstituted aromatic carbons, and the carbons at the biphenyl linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Molecular and Impurity Profiling

Specific studies employing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the analysis of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- have not been identified in the surveyed scientific databases. ESI is a soft ionization technique that would be suitable for determining the accurate molecular weight of the compound. Tandem mass spectrometry (MS/MS) would further allow for controlled fragmentation of the parent ion, providing valuable structural insights and facilitating the identification of potential impurities or degradation products. While some sources mention GC-MS analysis, which identifies a molecular ion peak (m/z 244) and a key fragment (m/z 165), detailed ESI-MS/MS fragmentation pathways are not documented.

Infrared (IR) Spectroscopy for Functional Group Identification

A complete, assigned experimental Infrared (IR) spectrum for 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- is not available. IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the alkyl groups. Key vibrational modes would also include the C-Br stretch of the bromomethyl group and the aromatic C=C stretching vibrations characteristic of the biphenyl core.

X-ray Crystallography for Precise Solid-State Structural Determination

There are no published reports of the single-crystal X-ray crystallographic structure of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-. This technique provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and torsional angles. Such an analysis would authoritatively confirm the connectivity of the molecule and reveal its conformational preferences and intermolecular packing interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the synthesis and analysis of "1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-". These techniques are crucial for monitoring the progress of chemical reactions, assessing the purity of the final product, and for the isolation of the compound from reaction mixtures and impurities. The primary chromatographic methods employed for these purposes include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique used for the qualitative and quantitative analysis of "1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-". It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for high-confidence identification based on the compound's mass spectrum and retention time. This method is particularly suitable for determining the presence of volatile impurities and reaction byproducts.

Detailed analytical methods have been established for the detection of this compound in various matrices. A common approach utilizes a non-polar capillary column to separate the compound from other components, followed by mass spectrometric detection. In this setup, the compound is identified by its characteristic molecular ion peak and specific fragmentation patterns. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

Table 1: GC-MS Parameters for the Analysis of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-

| Parameter | Specification |

|---|---|

| Column | Non-polar capillary column (e.g., DB-5MS) |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Temperature Program | Initial 60°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) |

| Transfer Line Temp. | 300°C |

| Ionization Mode | Electron Ionization (EI) |

| Target Ions (SIM) | m/z 244 (Molecular Ion), m/z 165 (Fragment Ion) |

| Method Detection Limit | ~0.05 mg/L (in water matrix) |

| Quantitation Limit | ~0.2 mg/L (in water matrix) |

High-Performance Liquid Chromatography (HPLC)

HPLC is the foremost technique for determining the purity of non-volatile compounds like "1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-". While specific validated methods for this exact compound are not extensively published, standard reverse-phase HPLC (RP-HPLC) protocols used for similar biphenyl derivatives are readily applicable. Purity levels exceeding 97% are commonly reported for analogous commercial products, determined by this method. sigmaaldrich.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, often using a gradient elution of water and an organic solvent such as acetonitrile. The biphenyl structure of the molecule contains a strong chromophore, making UV detection a highly effective and sensitive method for quantification. Furthermore, HPLC methods can be scaled up for preparative chromatography, enabling the isolation and purification of the compound. sielc.com

Table 2: Representative RP-HPLC Parameters for Purity Assessment

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV Spectrophotometry (e.g., at 258 nm) |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of "1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-". wikipedia.org It is frequently used in synthetic chemistry to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. libretexts.org It is also invaluable for screening various solvent systems before performing larger-scale purification via column chromatography. umich.edu

The procedure involves spotting a solution of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. mit.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the solvent ascends the plate via capillary action, it separates the components of the mixture based on their differential affinity for the stationary and mobile phases. wpmucdn.com Due to the aromatic nature of the biphenyl core, the separated spots can be easily visualized under UV light. The position of the spot is quantified by its retention factor (Rf), which is characteristic for a given compound in a specific solvent system. libretexts.org

Academic Research Applications of 1,1 Biphenyl, 4 Bromomethyl 4 Methyl and Its Derived Structures

Versatility as Key Intermediates in Complex Organic Synthesis

The utility of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- in organic synthesis stems directly from the reactivity of its bromomethyl group. This functional group serves as a convenient handle for introducing the 4-methyl-4'-biphenyl moiety into a larger molecular framework through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

As a primary benzylic halide, 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- is an excellent electrophile for nucleophilic substitution reactions. The carbon-bromine bond is readily cleaved by a wide range of nucleophiles, allowing for the facile synthesis of more complex derivatives. This reactivity makes it a fundamental building block for constructing molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.

The reactive nature of the bromomethyl group allows for numerous transformations. For instance, it can be used to synthesize ethers, esters, amines, and thioethers by reacting with the corresponding nucleophiles. Furthermore, it is a suitable substrate for classic organic reactions such as the Williamson ether synthesis, the formation of Grignard reagents, and various cross-coupling reactions, which significantly broadens its synthetic potential. This versatility allows chemists to incorporate the rigid and well-defined 4-methylbiphenyl (B165694) unit into a wide variety of organic structures.

| Reaction Type | Nucleophile/Reagent | Resulting Functional Group | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Alcohols (ROH), Phenols (ArOH) | Ether (-CH₂OR, -CH₂OAr) | Introduces flexible or rigid side chains. |

| Nucleophilic Substitution | Carboxylates (RCOO⁻) | Ester (-CH₂OOCR) | Creates ester linkages for polymers or prodrugs. |

| Nucleophilic Substitution | Amines (RNH₂, R₂NH) | Amine (-CH₂NHR, -CH₂NR₂) | Forms key C-N bonds for pharmaceuticals and ligands. |

| Nucleophilic Substitution | Cyanide (CN⁻) | Nitrile (-CH₂CN) | Adds a carbon atom; can be hydrolyzed to a carboxylic acid. |

| Wittig Reaction | Triphenylphosphine (PPh₃) then Base/Aldehyde | Alkene (-CH=CHR) | Forms C=C double bonds for extending conjugation. |

Role in the Design and Synthesis of Advanced Functional Materials

The structural characteristics of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-—namely its rigid biphenyl (B1667301) core and reactive functional group—make it an ideal candidate for the synthesis of advanced functional materials. The biphenyl unit imparts thermal stability and desirable electronic and optical properties, while the bromomethyl group provides a site for polymerization or attachment to other molecular components.

In polymer chemistry, benzyl (B1604629) bromide functionalities are instrumental in controlled polymerization techniques and post-polymerization modification. The compound 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- can act as an initiator or a monomer in the synthesis of polymers with complex architectures. Iterative methodologies that combine living anionic polymerization with linking chemistry often rely on the quantitative conversion of precursor groups into reactive benzyl bromide sites. nih.govlibretexts.org This allows for the precise, step-by-step construction of macromolecular structures like multi-arm star polymers and high-generation dendrimer-like hyperbranched polymers. nih.govpharmaffiliates.com

In this context, the 4-methylbiphenyl unit can be incorporated as a core from which polymer chains emanate, or as a repeating unit within the polymer backbone, lending rigidity and controlling the morphology of the final material. The ability to build these well-defined architectures is crucial for creating materials with specific nanostructures and supramolecular assemblies, which are important in nanoscience and nanotechnology. nih.govlibretexts.org

The rigid, anisotropic (rod-like) shape of the biphenyl core is a foundational element in the design of liquid crystals (LCs). researchgate.net Molecules that exhibit liquid crystalline behavior are central to display technologies. researchgate.net Compounds derived from the 4-(bromomethyl)-4'-methyl-biphenyl scaffold can be elaborated to produce molecules that form stable mesophases, which is the state of matter between liquid and solid that is characteristic of LCs. researchgate.net For example, derivatives like 4'-Octyloxybiphenyl-4-carbonitrile are well-known liquid crystals whose properties rely on the biphenyl core. researchgate.net By using the bromomethyl group to add longer alkyl chains or other polarizable groups, new liquid crystal materials can be synthesized.

In the broader field of optoelectronics, biphenyl-containing molecules are used for their charge-transport and luminescent properties. bits-pilani.ac.in The biphenyl framework provides high thermal stability and a well-defined conjugation pathway that can be beneficial for materials used in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. The ability to functionalize the biphenyl unit via the bromomethyl group allows for the fine-tuning of electronic properties and the attachment of other chromophores or charge-transporting moieties.

| Structural Feature | Property | Application Area |

|---|---|---|

| Rigid Biphenyl Core | Anisotropic shape, thermal stability | Liquid Crystals |

| Conjugated π-system | Charge transport, luminescence | Optoelectronics (e.g., OLEDs) |

| Reactive Bromomethyl Group | Allows attachment of other functional units | Synthesis of complex LC molecules and polymers |

| 4'-Methyl Group | Modifies molecular packing and solubility | Fine-tuning of material properties |

Fundamental Mechanistic and Stereochemical Investigations in Organic Chemistry

Beyond its synthetic applications, 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- and its derivatives are excellent substrates for studying the fundamental principles of reaction mechanisms in physical organic chemistry.

The compound is a primary benzylic bromide, a class of substrates known to exhibit borderline behavior in nucleophilic substitution reactions, capable of reacting through either an SN1 or SN2 mechanism depending on the conditions. pearson.com This makes it an ideal model for exploring the factors that govern these pathways.

SN2 Pathway : As a primary halide, the backside of the carbon-bromine bond is relatively unhindered, favoring a concerted SN2 attack by a nucleophile. koreascience.kr

SN1 Pathway : Despite being a primary halide, the molecule can also undergo SN1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance. The positive charge can be delocalized not only across the adjacent phenyl ring but also into the second phenyl ring of the biphenyl system.

Kinetic studies, such as measuring the rates of solvolysis in different solvents, can elucidate the operative mechanism. pearson.com The reaction rate's dependence on the concentration of the nucleophile and the substrate can distinguish between the first-order kinetics of SN1 and the second-order kinetics of SN2. researchgate.netkoreascience.kr Furthermore, the electronic effect of the 4'-methyl group (an electron-donating group) can be quantified by comparing the reaction rates of this compound to its unsubstituted analog, 4-(bromomethyl)biphenyl. The methyl group is expected to stabilize the carbocation intermediate, potentially accelerating an SN1 pathway. Such studies provide deep insight into transition state theory and the electronic effects of substituents in chemical reactions. pearson.com

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

|---|---|---|

| Substrate Structure | Formation of a stable carbocation (resonance-stabilized benzylic cation). | Primary halide with low steric hindrance. |

| Nucleophile | Weak nucleophile. | Strong, concentrated nucleophile. |

| Solvent | Polar, protic solvents (e.g., water, ethanol) that stabilize the carbocation. libretexts.org | Polar, aprotic solvents (e.g., acetone, DMSO). |

| Leaving Group | A good leaving group (weak base), such as Br⁻, is required for both pathways. koreascience.kr |

Studies on Axial Chirality and Atropisomerism in Biphenyl Systems

One of the most significant research areas involving substituted biphenyls is the study of axial chirality and atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and in the case of biphenyls, this rotation is hindered by the presence of bulky substituents in the ortho positions of the two phenyl rings. pharmaguideline.comslideshare.net When the energy barrier to rotation is sufficiently high, the non-superimposable mirror-image conformers can be isolated as distinct enantiomers. pharmaguideline.com

The compound 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- is a key starting material for synthesizing molecules designed to exhibit atropisomerism. The bromomethyl (-CH₂Br) group is a highly reactive functional handle. It readily participates in nucleophilic substitution reactions, allowing chemists to introduce large, sterically demanding groups at the 4-position. While substitution at the 4- and 4'-positions does not directly induce atropisomerism, this compound is often used in multi-step syntheses where subsequent modifications introduce bulky groups at the ortho (2, 2', 6, 6') positions.

For example, a synthetic pathway might involve:

Initial Coupling: Using 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- as a foundational block.

Functionalization: Converting the bromomethyl group into a larger substituent or using it as an anchor point to build a more complex structure.

Ortho Substitution: Introducing bulky groups (e.g., nitro, carboxyl, or other aryl groups) at the ortho positions of the pre-formed biphenyl backbone.

This process creates a sterically crowded environment around the central carbon-carbon single bond, restricting rotation and inducing axial chirality. Researchers can then study the properties of the resulting atropisomers, including their rotational energy barriers, chiroptical properties (e.g., circular dichroism), and their efficacy as chiral ligands or catalysts in asymmetric synthesis. The ability to systematically build complex chiral structures from simpler precursors like 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- is fundamental to advancing the field of stereochemistry. rsc.org

Applications in Computational Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, and biphenyl derivatives are frequently subjects of such studies. Theoretical calculations allow researchers to investigate molecular properties that can be difficult or time-consuming to measure experimentally.

Molecular modeling and electronic structure calculations, particularly those using Density Functional Theory (DFT), are employed to predict the reactivity and properties of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- and its derivatives. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine the molecule's optimized geometry, electron distribution, and orbital energies.

Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. A smaller gap generally suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, further clarifying the electronic structure and stability.

These computational insights are invaluable for designing synthetic pathways and predicting the outcomes of chemical reactions involving biphenyl derivatives.

| Computational Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures molecular polarity |

A critical application of computational chemistry for biphenyl systems is the analysis of their conformation, specifically the rotational energy barrier around the C-C single bond connecting the two phenyl rings. researchgate.netsemanticscholar.org The stability of atropisomers is directly dependent on the magnitude of this barrier.

Computational methods are used to perform a "potential energy scan" by systematically rotating one phenyl ring relative to the other and calculating the energy at each step (i.e., for each dihedral angle). The transition state for this rotation is typically the planar conformation, where steric hindrance between ortho substituents is maximized. The energy difference between the ground state (twisted) conformation and the planar transition state is the rotational barrier. researchgate.net

A generally accepted threshold for isolable atropisomers at room temperature is a rotational barrier of approximately 23 kcal/mol. researchgate.net DFT calculations have proven to be highly accurate in predicting these barriers, especially when appropriate functionals and basis sets are used that account for dispersion forces. rsc.orgsemanticscholar.org These studies allow researchers to predict whether a designed biphenyl derivative will exhibit stable atropisomerism before undertaking its synthesis.

| Ortho Substituent (X) | Calculated Rotational Barrier (kcal/mol) | Atropisomer Stability |

|---|---|---|

| -H | ~2.0 | Freely rotating |

| -F | ~5.0 | Freely rotating |

| -CH₃ | ~17.0 | Interconverting |

| -Br | ~20.0 | Potentially separable at low temp. |

| -COOH | >25.0 | Stable and separable at room temp. |

Development of Analytical Reference Standards in Chemical Research

In chemical synthesis, particularly in the pharmaceutical and materials science fields, analytical reference standards are indispensable for quality control. A reference standard is a highly characterized and pure substance used to confirm the identity, purity, strength, and quality of a manufactured product. It serves as a benchmark against which production batches are compared.

While 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- may not be a final product itself, it functions as a critical intermediate in the synthesis of more complex target molecules. In such multi-step syntheses, it is crucial to verify the identity and purity of each intermediate before proceeding to the next step. A well-characterized batch of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- serves as an in-house reference standard for this purpose.

For instance, a closely related compound, 4'-(Bromomethyl)-2-methyl-1,1'-biphenyl, is a known intermediate in the synthesis of the pharmaceutical drug Telmisartan. anaxlab.com In this context, the intermediate is rigorously analyzed and used as a standard to ensure that subsequent reactions begin with material of the required quality, thereby controlling the impurity profile of the final active pharmaceutical ingredient.

The characterization of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- as a reference standard involves a suite of analytical techniques to establish its chemical structure and purity profile.

| Analytical Method | Information Obtained | Purpose |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Confirmation of molecular structure and connectivity | Identity |

| High-Performance Liquid Chromatography (HPLC) | Quantification of purity and detection of impurities | Purity |

| Mass Spectrometry (MS) | Confirmation of molecular weight and formula | Identity |

| Infrared (IR) Spectroscopy | Identification of functional groups | Identity |

| Melting Point Analysis | Indication of purity | Purity |

By using a thoroughly characterized sample of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- as a reference, researchers can confidently monitor the progress of their reactions (e.g., via HPLC) and ensure the integrity of their synthetic intermediates, which is a cornerstone of reproducible and reliable chemical research.

Future Research Directions and Emerging Trends in Bromomethylated Biphenyl Chemistry

Development of Sustainable and Green Synthetic Methodologies for Biphenyl (B1667301) Derivatives

The chemical industry's shift towards environmentally benign processes has spurred significant research into green chemistry. chemijournal.com For biphenyl derivatives, this trend focuses on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. researchgate.net

Future research will likely concentrate on refining and discovering green synthetic routes. A key area is the advancement of catalytic systems for cross-coupling reactions, the primary method for constructing the biphenyl core. rsc.org The Suzuki-Miyaura coupling, for instance, is a powerful tool for this purpose. bohrium.comresearchgate.net Innovations are moving towards using heterogeneous catalysts, such as palladium nanoparticles supported on mesoporous materials, which offer high efficiency and easy recovery, reducing metal contamination in products. bohrium.com Another promising avenue is the use of water as a reaction solvent, catalyzed by water-soluble palladium complexes, which drastically reduces the reliance on volatile organic compounds (VOCs). researchgate.net

The introduction of the bromomethyl group, traditionally achieved through radical bromination using reagents like N-bromosuccinimide (NBS) rsc.org, is also a target for green innovation. Future methodologies may explore photocatalytic or electrochemical bromination techniques that operate under milder conditions and avoid the use of stoichiometric bromine sources.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Biphenyl Derivatives

| Synthetic Step | Traditional Method | Emerging Green Alternative | Key Advantages of Green Method |

|---|---|---|---|

| Biphenyl Core Synthesis | Homogeneous Pd catalysts, organic solvents. rsc.org | Heterogeneous Pd nanocatalysts, water as solvent. bohrium.comresearchgate.net | Catalyst recyclability, reduced solvent waste, milder conditions. |

| Bromomethylation | N-Bromosuccinimide (NBS) with radical initiators. rsc.org | Photocatalytic or electrochemical bromination. | Avoidance of hazardous reagents, higher selectivity, energy efficiency. |

Exploration of Novel and Unprecedented Reactivity Patterns

The inherent reactivity of the C-Br bond in 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- makes it a versatile synthetic handle. However, there is substantial room to explore its reactivity under novel catalytic conditions to unlock new chemical transformations.

Future studies will likely investigate the use of photoredox and electrocatalysis to generate radical intermediates from the bromomethyl group. These highly reactive species can participate in reactions that are challenging to achieve through traditional ionic pathways, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. Furthermore, research into C–H activation on the biphenyl rings, in the presence of the bromomethyl group, could lead to novel, direct functionalization methods, bypassing the need for pre-functionalized starting materials. rsc.org This dual-pronged approach—leveraging both the bromomethyl group and C-H bonds—could lead to unprecedented molecular architectures. The development of catalysts that can distinguish between the different C-H bonds on the two aromatic rings would represent a significant breakthrough in selective synthesis.

Design of Highly Selective and Efficient Derivatization Processes

Derivatization is the chemical modification of a compound to enhance its properties or to prepare it for further analysis or reaction. greyhoundchrom.comlibretexts.org For a molecule like 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-, with multiple reaction sites, achieving high selectivity is paramount.

The focus of future research will be on developing catalytic systems that offer exceptional chemo- and regioselectivity. This includes:

Chemoselective Reactions: Designing catalysts that can selectively activate the C-Br bond for nucleophilic substitution or coupling reactions without disturbing the aromatic system, or vice-versa.

Regioselective Functionalization: Creating methods to selectively functionalize one of the two phenyl rings, or even specific positions on a single ring. This could be achieved through directing group strategies or catalysts that recognize subtle electronic or steric differences.

Efficient derivatization also implies the use of atom-economical reactions that proceed with high yields under mild conditions. researchgate.net The goal is to build molecular complexity from the 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- platform in a minimal number of steps, maximizing efficiency and reducing waste.

Integration into Multi-component Reaction Systems and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and convergence. nih.govbeilstein-journals.org Similarly, cascade reactions, which involve a sequence of intramolecular transformations triggered by a single event, rapidly build molecular complexity from a simpler starting material. wikipedia.org

The structure of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- makes it an ideal candidate for inclusion in such advanced synthetic strategies. Future work could involve its use as a key building block in MCRs, where the bromomethyl group acts as an electrophilic component to react with various nucleophiles in the reaction pot.

Moreover, the bromomethyl group can be used to initiate cascade sequences. nih.gov For example, an initial substitution reaction at the benzylic position could unmask a functional group that then triggers a series of cyclizations or rearrangements involving the biphenyl core. A recent study demonstrated a visible-light-promoted cascade cyclization of ethynyl-substituted biphenyls, highlighting the potential for complex heterocyclic systems to be built from functionalized biphenyls in a single, efficient step. nih.gov

Table 2: Potential Cascade Reactions Initiated from 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-

| Initiating Step | Subsequent Reactions in Cascade | Potential Product Class |

|---|---|---|

| Nucleophilic Substitution | Intramolecular Friedel-Crafts alkylation | Fused polycyclic aromatic systems |

| Radical Formation | Radical addition to an appended unsaturated system, followed by cyclization | Complex heterocyclic scaffolds |

| Coupling Reaction | Unmasking of a directing group, followed by intramolecular C-H activation | Novel bridged or spirocyclic biphenyls |

Applications in Advanced Material Science and Nanoscience for Next-Generation Technologies

Biphenyl derivatives are integral to the development of advanced materials due to their rigid structure, thermal stability, and unique electronic and optical properties. rsc.org24chemicalresearch.com They are found in liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. rsc.orgivanovo.ac.runih.gov The presence of a reactive bromomethyl handle on 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- provides a direct route to incorporate this valuable biphenyl unit into larger systems.

Emerging trends in materials science point to several potential applications:

Functional Polymers: The compound can be used as a monomer or a grafting agent to create polymers with tailored properties, such as high refractive index, specific liquid crystalline phases, or enhanced thermal stability.

Nanoscience: The bromomethyl group allows for the covalent attachment of the biphenyl unit to the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots). ivanovo.ac.ruresearchgate.net This functionalization can be used to modify the nanoparticles' solubility, create anisotropic nanomaterials, or impart specific optical or electronic functionalities. ivanovo.ac.ruresearchgate.net

Organic Electronics: As a building block for larger conjugated molecules or polymers, derivatives of 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- could be investigated for use in organic photovoltaics (OPVs), field-effect transistors (OFETs), and advanced sensor arrays. 24chemicalresearch.com The biphenyl core provides a robust and electronically active backbone for these next-generation technologies. 24chemicalresearch.com

The continued exploration of these research avenues will undoubtedly solidify the importance of bromomethylated biphenyls as versatile platforms for chemical innovation, driving progress across sustainable synthesis, reaction discovery, and the creation of advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(bromomethyl)-4'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., trans-dichlorobis(XPhos)palladium(II)) to couple arylboronic acids with brominated intermediates. For example, coupling 4-methylphenylboronic acid with 4-bromomethylbiphenyl precursors under mild conditions (e.g., 80°C, aqueous base) achieves yields >90% . Optimization involves tuning catalyst loading, solvent polarity (e.g., THF/H₂O mixtures), and stoichiometry of boron reagents.

Q. Which spectroscopic techniques are critical for characterizing 4-(bromomethyl)-4'-methyl-1,1'-biphenyl?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl at 4'-position via singlet δ 2.35 ppm; bromomethyl resonance at δ 4.45–4.60 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (247.130 g/mol) and isotopic patterns for bromine .

- FT-IR : Identifies C-Br stretching (~550–600 cm⁻¹) and aromatic C-H bending .

Q. What safety protocols are essential when handling brominated biphenyl derivatives?

- Methodology : Use PPE (gloves, goggles) and fume hoods due to the compound’s lachrymatory and toxic properties. Avoid exposure to moisture to prevent HBr release. Store in amber vials under inert gas (N₂/Ar) to mitigate light/air degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in brominated biphenyl derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXT determines bond angles, torsion angles, and packing motifs. For example, refining data with SHELXL (using Olex2 GUI) can distinguish between positional disorder in the bromomethyl group and lattice solvent effects .

Q. What strategies optimize Suzuki-Miyaura coupling for sterically hindered brominated substrates?

- Methodology :

- Ligand Design : Bulky ligands (e.g., XPhos) enhance catalytic activity by stabilizing Pd(0) intermediates .

- Microwave Irradiation : Accelerates reactions (e.g., 30 min vs. 24 h) while reducing side-product formation .

- Precursor Activation : Use aryl triflates instead of bromides for electron-deficient substrates to improve coupling efficiency .

Q. How to address contradictions in reported reaction yields for bromomethyl biphenyl derivatives?

- Methodology : Systematically evaluate variables:

- Purity of Boronic Acids : Impurities (e.g., boroxines) reduce yields; recrystallize or use SPE purification .

- Oxygen Sensitivity : Degassed solvents and inert atmospheres prevent Pd catalyst oxidation .

- Byproduct Analysis : LC-MS or GC-MS identifies competing pathways (e.g., homocoupling) .

Q. What role does the bromomethyl group play in post-synthetic functionalization?

- Methodology : The bromine atom acts as a leaving group for nucleophilic substitution (e.g., SN2 with amines, thiols) or cross-coupling (e.g., Buchwald-Hartwig amination). For example, reacting with NaN₃ produces azide intermediates for click chemistry .

Q. How to analyze purity and quantify trace impurities in bromomethyl biphenyl derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.